![molecular formula C7H11I B2648078 1-Ethyl-3-iodobicyclo[1.1.1]pentane CAS No. 159600-52-9](/img/structure/B2648078.png)

1-Ethyl-3-iodobicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

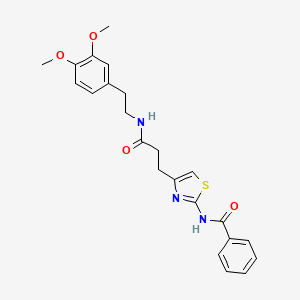

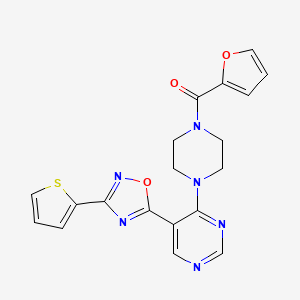

“1-Ethyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C7H11I . It is a derivative of the bicyclo[1.1.1]pentane (BCP) unit, which is known for its special physical and chemical properties .

Synthesis Analysis

The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been reported . This involves Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-iodobicyclo[1.1.1]pentane” is represented by the InChI code:InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3 . Chemical Reactions Analysis

The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The methodologies employed for the synthesis of different BCP triazole building blocks from this precursor involve Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry of Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane (BCP) is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . It generally offers high passive permeability, high water solubility, and improved metabolic stability . Therefore, 1-Ethyl-3-iodobicyclo[1.1.1]pentane could potentially be used in the synthetic chemistry of BCP.

Drug Design

BCP is under scrutiny as a bioisostere in drug molecules . Given its structural similarity to BCP, 1-Ethyl-3-iodobicyclo[1.1.1]pentane could potentially be used as a bioisostere in the design of new drugs .

Research Chemical

1-Ethyl-3-iodobicyclo[1.1.1]pentane could be used as a research chemical in various scientific studies. For example, it could be used to study the properties and reactions of bicyclic compounds .

Intermediate in Organic Synthesis

1-Ethyl-3-iodobicyclo[1.1.1]pentane could potentially be used as an intermediate in organic synthesis. For example, propellane with iodine gives 1,3-diiodobicyclo[1.1.1]pentane, which is a useful intermediate .

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, suggests that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The BCP unit, to which “1-Ethyl-3-iodobicyclo[1.1.1]pentane” belongs, is under scrutiny as a bioisostere in drug molecules . The methodologies developed for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, were further utilized for appending large chromophoric porphyrin moieties onto the BCP core . This opens up new possibilities for the development of novel drug molecules and materials.

Eigenschaften

IUPAC Name |

1-ethyl-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWFUEXSFHFAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C1)(C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-iodobicyclo[1.1.1]pentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2647997.png)

![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2648001.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2648002.png)

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)

![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)